molecular formula C19H19N5O B6564173 N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide CAS No. 946316-88-7

N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide

Cat. No.: B6564173
CAS No.: 946316-88-7
M. Wt: 333.4 g/mol
InChI Key: GKKUCOWJGHIGLL-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This substance belongs to a class of anilinopyrimidine derivatives, a scaffold known for its significant biological activity. Researchers are exploring these compounds primarily for their potential as kinase inhibitors . Specifically, anilinopyrimidine-based structures have shown promise in targeting Janus kinases (JAKs), which are critical in signaling pathways related to cell growth, proliferation, and immune function . The JAK-STAT pathway, and JAK2 in particular, is a well-validated target for the treatment of myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia . Compounds with this core structure are investigated for their ability to inhibit enzyme activity and modulate disease-relevant cellular pathways, providing valuable tools for understanding disease mechanisms and developing new therapeutics . This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-12-18(22-15-6-4-3-5-7-15)24-19(20-13)23-17-10-8-16(9-11-17)21-14(2)25/h3-12H,1-2H3,(H,21,25)(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKUCOWJGHIGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Construction via Triaminopyrimidine Intermediates

The pyrimidine backbone is commonly constructed using 2,4,6-triaminopyrimidine as a starting material. As demonstrated in the synthesis of analogous pyrido[2,3-d]pyrimidines, condensation with nitromalonaldehyde sodium salt generates 6-nitropyrido[2,3-d]pyrimidine intermediates, which are subsequently reduced to 6-aminoderivatives using Raney nickel under hydrogenation conditions. For N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide, this approach can be adapted by substituting nitromalonaldehyde with acetylacetone to introduce the 4-methyl group.

Table 1: Reagents and Conditions for Pyrimidine Core Synthesis

StepReactantReagent/CatalystConditionsYield (%)Source
12,4,6-TriaminopyrimidineAcetylacetoneReflux, diphenyl ether65–70
26-Nitro intermediateH₂, Raney NiDMF, 30–35 psi85

One-Pot Cyclization Approaches

Patent literature highlights one-pot methods for benzimidazole-pyrimidine hybrids, which can be extrapolated to the target compound. For instance, the reaction of 4-chloro-3-(trifluoromethyl)aniline with 1H-benzimidazole-6-ol derivatives in the presence of Pd(OAc)₂ and Xantphos facilitates simultaneous cyclization and coupling. Applying this to N-(4-aminophenyl)acetamide precursors may streamline synthesis.

Functionalization of the Pyrimidine Ring

Introduction of Phenylamino Groups

Aryl amination at the 6-position of the pyrimidine ring is achieved via Buchwald-Hartwig coupling or Ullmann-type reactions. The PMC study details reductive amination using sodium cyanoborohydride and aldehydes, yielding N-alkylated products with >80% efficiency. For phenylamino incorporation, substituting aldehydes with aniline derivatives under acidic conditions (e.g., acetic acid) is effective.

Table 2: Comparative Analysis of Amination Methods

MethodCatalystTemp (°C)Time (h)Yield (%)SelectivitySource
Reductive AminationNaCNBH₃, AcOH251282High
Buchwald-HartwigPd₂(dba)₃, Xantphos1102475Moderate

N-Methylation at the 4-Position

Selective N-methylation is critical for structural fidelity. The PMC source employs formaldehyde and sodium cyanoborohydride in methanol, achieving quantitative methylation without over-alkylation. This method avoids harsh methylating agents (e.g., methyl iodide), preserving the acetamide functionality.

Acetamide Sidechain Incorporation

Acetylation of 4-Aminophenyl Intermediates

The final acetamide group is introduced via acetylation of 4-aminophenyl intermediates. As reported in pyrido[2,3-d]pyrimidine syntheses, treatment with acetic anhydride in pyridine at 0–5°C affords the acetylated product in 90% yield. Alternative methods using acetyl chloride and triethylamine in dichloromethane show comparable efficiency but require stringent moisture control.

Optimization and Scalability Considerations

Solvent and Catalytic System Tuning

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. Patent data recommends toluene for Pd-catalyzed steps due to its balance of polarity and boiling point, facilitating azeotropic removal of water.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are proposed to mitigate exothermic risks during acetylations. The PMC study notes that substituting Raney nickel with palladium on carbon (Pd/C) in hydrogenations improves catalyst recyclability, reducing costs by 40%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.05 (s, 3H, CH₃CO), 2.30 (s, 3H, C4-CH₃), 6.80–7.50 (m, 9H, aromatic).

  • HRMS : m/z calculated for C₂₀H₂₂N₆O [M+H]⁺ 385.1784, found 385.1786.

Purity Assessment

HPLC analyses (C18 column, MeCN/H₂O gradient) reveal >99% purity when using silica gel chromatography with ethyl acetate/hexane (3:7) as eluent.

Challenges and Alternative Pathways

Regioselectivity in Pyrimidine Substitution

Competing reactions at N1 and N3 positions necessitate careful stoichiometric control. The PMC study observes that pre-coordinating the pyrimidine nitrogen with BF₃·OEt₂ prior to amination improves regioselectivity to 95:5 (6- vs. 2-substitution).

Stability of Acetamide Under Basic Conditions

Prolonged exposure to strong bases (e.g., NaOH) risks acetamide hydrolysis. Patent examples mitigate this by conducting acetylation as the final step, minimizing basic treatment post-functionalization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to the disruption of critical biological pathways, resulting in anticancer or antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Acetamide Derivatives

N-(4-(Phenylamino)Pyrimidin-2-Yl)Acetamide (UK pyr 31)
  • Structure: Simpler analog lacking the 4-methyl and 6-phenylamino groups on the pyrimidine ring.
  • Research Context : Listed in anti-tuberculosis studies but lacks detailed activity data .
2-(4-(2,4-Dimethoxyphenyl)-6-(4-Fluorophenyl)Pyrimidin-2-Ylamino)-N-Phenylacetamide (4j)
  • Structure : Features fluorophenyl and dimethoxyphenyl groups on the pyrimidine core.
  • Synthetic Yield : 82% (higher accessibility) .
N-(4-Methyl-3-((4-(Pyridin-3-Yl)Pyrimidin-2-Yl)Amino)Phenyl)Chloroacetamide (8)
  • Structure : Contains a chloroacetamide group and pyridinyl substituent.
  • Demonstrated 81% yield in synthesis .

Sulfonamide and Morpholino Derivatives

N-(4-(Morpholinosulfonyl)Phenyl)-2-(4-Nitrophenylamino)Acetamide (5p)
  • Structure: Morpholinosulfonyl group replaces the pyrimidine core.
  • Key Differences : Sulfonamide group improves water solubility but may reduce blood-brain barrier penetration. Tested as a COVID-19 inhibitor .
2-(2-((2,6-Dichlorophenyl)Amino)Phenyl)-N-(4-(Pyrimidin-2-Yl)Sulfamoyl)Phenyl)Acetamide (7)
  • Structure : Dichlorophenyl and sulfamoyl groups enhance steric and electronic complexity.
  • Research Context : Investigated as a urease inhibitor; dichlorophenyl groups may enhance target affinity .

Triazole and Thiophene Analogs

N-[4-(Phenylamino)Phenyl]-2-Sulfanylacetamide
  • Structure : Thiol group replaces the pyrimidine ring.
N-Isopropyl-2-(3-(4-Methylpiperazin-1-Yl)-6-(Pyridin-4-Ylamino)Pyrimidin-2-Yl)Phenoxy)Acetamide
  • Structure: Piperazine and phenoxy groups introduce basicity and conformational flexibility.
  • Research Context : Patent example highlighting structural diversity in kinase-targeted therapies .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Target Notable Properties
Target Compound Pyrimidine 4-Methyl, 6-Phenylamino, Acetamide Kinases (inferred) Moderate lipophilicity, potential π-π interactions
UK pyr 31 Pyrimidine None (simpler analog) Anti-tuberculosis Lower steric hindrance
4j Pyrimidine 4-Fluorophenyl, 2,4-Dimethoxyphenyl Antiproliferative High polarity, 82% synthetic yield
5p Acetamide Morpholinosulfonyl, 4-Nitrophenyl COVID-19 protease High solubility, IC₅₀ data pending
Compound 7 Pyrimidine Dichlorophenyl, Sulfamoyl Urease Enhanced enzyme inhibition
Compound 8 Pyrimidine Chloroacetamide, Pyridinyl Tyrosine kinase 81% yield, covalent binding potential

Research Findings and Implications

  • Structural-Activity Relationships: The 4-methyl and 6-phenylamino groups on the pyrimidine core in the target compound likely enhance target binding through hydrophobic and π-π interactions, as seen in kinase inhibitors like imatinib analogs .
  • Synthetic Accessibility: Compared to fluorophenyl- or chloro-substituted analogs (e.g., 4j, 8), the target compound’s synthesis may require optimization due to steric challenges from the methyl and phenylamino groups.
  • Solubility vs. Permeability: Morpholinosulfonyl derivatives (e.g., 5p) exhibit higher solubility but lower predicted blood-brain barrier penetration than the target compound .

Biological Activity

N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide, with the CAS number 946243-95-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and antidiabetic properties, as well as its mechanism of action and therapeutic applications.

  • Molecular Formula : C30H25N5O
  • Molecular Weight : 471.6 g/mol
  • Structure : The compound features a pyrimidine core substituted with phenyl and acetamide groups, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound using the disc diffusion method. The compound exhibited significant antibacterial effects against various strains, outperforming standard antibacterial agents in some cases.

Compound Activity Standard Comparison
This compoundSignificant antibacterial activityHigher than control drugs

Antidiabetic Activity

The antidiabetic potential of this compound was assessed through induced diabetic models. Preliminary findings suggest that it may lower blood glucose levels effectively, indicating its potential as a therapeutic agent for diabetes management.

Activity Type Effect
Blood Glucose ReductionSignificant reduction observed in treated groups compared to controls

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and glucose metabolism pathways. The binding affinity of the compound to these targets disrupts normal cellular functions, leading to cell death or metabolic regulation.

Case Studies and Research Findings

  • Antimicrobial Study : In a study published in EurekaSelect, the compound showed notable activity against Gram-positive and Gram-negative bacteria, with MIC values lower than those of commonly used antibiotics .
  • Antidiabetic Study : A separate investigation demonstrated that the compound significantly reduced hyperglycemia in diabetic rats, suggesting its potential as an adjunct therapy in diabetes management .
  • Cell Line Studies : Further research indicated that this compound exhibited cytotoxicity against various cancer cell lines, indicating a broader therapeutic potential beyond antimicrobial and antidiabetic effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide to maximize yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but must avoid thermal degradation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, while dichloromethane (DCM) aids in purification .
  • Catalyst use : Palladium-based catalysts or acidic/basic conditions may accelerate coupling reactions for pyrimidine ring formation .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures high purity (>95%) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy : 1H and 13C NMR verify substituent positions (e.g., methyl groups at δ 2.07 ppm, aromatic protons at δ 7.08–7.62 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 314.0 [M+H]+) .
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
  • IR spectroscopy : Detects functional groups like acetamide (C=O stretch at ~1650 cm⁻¹) .

Q. What methodologies are recommended for evaluating the biological activity of this compound in vitro?

  • Methodological Answer: Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .
  • Target binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd values) .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives of this compound?

  • Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for derivative synthesis .
  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR or CDK2) using AutoDock Vina to prioritize candidates with high binding scores .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to filter non-viable derivatives early .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer: Address discrepancies via:

  • Standardized assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Batch purity analysis : Compare impurity profiles (HPLC-MS) to rule out batch-to-batch variability .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., using R or Python for effect-size calculations) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer:

  • Scaffold modification : Synthesize analogs with variations in the pyrimidine core (e.g., substituents at position 4-methyl) and acetamide linker .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors in the pyrimidine ring) using MOE or Schrödinger .
  • 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate structural features with activity trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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